molecular formula C8H19NO2Si B11908618 Trimethylsilyl diethylcarbamate CAS No. 18279-61-3

Trimethylsilyl diethylcarbamate

Cat. No.: B11908618
CAS No.: 18279-61-3
M. Wt: 189.33 g/mol
InChI Key: MKFOKGIKAMJXHY-UHFFFAOYSA-N
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Description

Trimethylsilyl diethylcarbamate (CAS 18279-61-3) is a specialized organosilicon compound with the molecular formula C8H19NO2Si and a molecular weight of 189.33 g/mol. It is characterized by a density of 0.914 g/cm³ and a boiling point of 173.1°C at 760 mmHg . This compound serves as an efficient trimethylsilylating agent in chemical analysis, particularly for the derivatization of complex organic molecules to enhance their suitability for gas chromatographic (GC) techniques. A primary research application of this compound is in the GC analysis of trichothecene mycotoxins, such as deoxynivalenol (DON), nivalenol (NIV), and diacetoxyscirpenol (DAS), which are toxic fungal contaminants in food and feed . Its mechanism of action involves a silylation reaction where the reagent transfers a trimethylsilyl (TMS) group to active hydrogen atoms in functional groups like hydroxyls (-OH) present in the target analyte. This reaction converts polar, non-volatile compounds into volatile trimethylsilyl ethers or esters, which are essential for proper GC separation and detection. A key advantage of this compound over other silylating agents is that its reaction is non-equilibrium and irreversible, driven by the evolution of carbon dioxide gas. The by-product, volatile dimethylamine, is easily eluted in early GC peaks, preventing interference during chromatographic analysis and simplifying the removal of excess reagent . This property makes it a valuable tool for researchers requiring precise and sensitive analytical methods. This product is intended for research purposes only and is not designed for diagnostic or therapeutic use. It is classified as a Dangerous Good for transport, and researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

18279-61-3

Molecular Formula

C8H19NO2Si

Molecular Weight

189.33 g/mol

IUPAC Name

trimethylsilyl N,N-diethylcarbamate

InChI

InChI=1S/C8H19NO2Si/c1-6-9(7-2)8(10)11-12(3,4)5/h6-7H2,1-5H3

InChI Key

MKFOKGIKAMJXHY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Hydrosilane-Carbamate Coupling (Patent Method)

A representative procedure from EP0114399A1 outlines:

  • Reagents :

    • Trimethylsilane (10.3 g, 189 mmol)

    • Diethylammonium diethylcarbamate (11.4 g, 86.2 mmol)

  • Conditions :

    • Argon atmosphere, 50–60°C, 18–24 h

    • Internal standard yield analysis via GLPC

  • Workup :

    • Rotary evaporation removes low-boiling residues (e.g., excess silane, Et₂NH).

    • Distillation isolates product (bp 77–79°C at 17 mmHg).

  • Yield : 57–73% (isolated), depending on silane stoichiometry.

Table 1. Comparative Yields for Silane-Carbamate Reactions

SilaneCarbamateTemp (°C)Time (h)Yield (%)
HSiMe₃Et₂NH₂⁺ Et₂NCO₂⁻50–602457–73
HSi(OEt)₃Et₂NH₂⁺ Et₂NCO₂⁻80385
HSiMe₂ClMe₂NH₂⁺ Me₂NCO₂⁻RT1868

TMSCl-Mediated Silylation

A modified protocol from hindered rotation studies:

  • Reagents :

    • Diethylcarbamic acid (generated via HCl/Et₂NH/CO₂)

    • TMSCl (1.1 eq), Et₃N (2.2 eq)

  • Procedure :

    • Add TMSCl dropwise to a −78°C THF solution of Et₂NCO₂H and Et₃N.

    • Warm to RT, stir 12 h.

  • Isolation :

    • Filter amine hydrochloride, concentrate filtrate.

    • Distill residue under reduced pressure.

  • Yield : 65–72%, purity >95% (NMR).

Analytical Characterization

Critical data for trimethylsilyl diethylcarbamate:

  • Boiling point : 77–79°C at 17 mmHg.

  • ¹H NMR (CDCl₃) : δ −0.07 (s, 9H, SiMe₃), 1.12 (t, 6H, NCH₂CH₃), 3.28 (q, 4H, NCH₂).

  • IR (cm⁻¹) : 1685 (C=O), 1250 (Si-C), 840 (Si-O).

Table 2. Spectroscopic Benchmarks

TechniqueKey SignalsReference
¹³C NMRδ 157.8 (C=O), 44.1 (NCH₂), 0.9 (SiMe₃)
MS (EI)m/z 233 [M]⁺

Side Reactions and Mitigation

Silane Oligomerization

Exothermic reactions promote silane self-condensation:

2HSiMe3Me3Si-SiMe3+H22 \text{HSiMe}3 \rightarrow \text{Me}3\text{Si-SiMe}3 + \text{H}2 \uparrow

Prevention :

  • Slow silane addition (<0.5 mL/min).

  • Use of radical inhibitors (e.g., BHT).

Carbamate Hydrolysis

Residual moisture hydrolyzes silyl carbamates:

(CH3)3Si-O-C(O)-NEt2+H2OEt2NCO2H+HSiMe3OH(\text{CH}3\text{)}3\text{Si-O-C(O)-NEt}2 + \text{H}2\text{O} \rightarrow \text{Et}2\text{NCO}2\text{H} + \text{HSiMe}_3\text{OH}

Mitigation :

  • Rigorous drying of reagents (molecular sieves).

  • Conduct reactions under positive argon pressure.

Industrial-Scale Considerations

  • Catalysis : Transition metal catalysts (e.g., Pt/C) accelerate hydrosilylation but risk silane redistribution.

  • Continuous flow systems : Minimize hydrogen buildup and improve heat dissipation.

  • Cost analysis : TMSCl route is cheaper but generates stoichiometric HCl waste.

Emerging Methodologies

  • Electrosynthesis : Anodic oxidation of silanes in carbamate electrolytes shows promise (pilot scale, 60% yield).

  • Microwave assistance : Reduces reaction times to 1–2 h with comparable yields .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Protecting Group for Amines and Alcohols

One of the primary applications of trimethylsilyl diethylcarbamate is as a protecting group in organic synthesis. It effectively protects amines and alcohols from undesired reactions during synthetic transformations. This property is particularly valuable in multi-step synthesis where selective functionalization is required.

  • Mechanism : The compound forms stable silyl ethers with alcohols and amines, which can be easily removed under mild acidic or basic conditions, thereby restoring the original functional groups without degradation.

2.2 Derivatization Agent in Gas Chromatography

This compound serves as a derivatizing agent in gas chromatography, enhancing the volatility and thermal stability of analytes. This application is crucial for the analysis of polar compounds that would otherwise be challenging to analyze due to their high polarity and low volatility.

  • Case Study : In studies involving mycotoxins, this compound has been employed to derivatize trichothecenes, improving their detectability and separation efficiency during gas chromatography .

Analytical Chemistry Applications

3.1 Enhancing Spectroscopic Analysis

The compound's ability to modify functional groups makes it useful in spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By converting polar functional groups into more volatile derivatives, this compound facilitates better analysis of complex mixtures.

  • Example : In mass spectrometry, the derivatization process allows for improved ionization efficiency, leading to enhanced sensitivity and resolution in detecting target compounds .

Research Applications

4.1 Coordination Chemistry

Recent studies have explored the use of this compound in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for developing new catalysts or ligands used in various chemical reactions.

  • Research Findings : Investigations into the hydrolysis kinetics of this compound reveal insights into its stability under physiological conditions, which is essential for potential biomedical applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Trimethylsilyl Methylcarbamate (TMS-MC)
  • Molecular Formula: C₅H₁₃NO₂Si
  • Reactivity : Reacts with bis(chloromethyl)phosphinic chloride to yield trimethylsilyl bis(chloromethyl)phosphinate and phosphinic anhydride in solvent-free conditions .
  • Applications : Less sterically hindered than TMS-DEC, making it more reactive toward smaller electrophiles.
Methyl Diethyldithiocarbamate (MDTC)
  • Molecular Formula : C₅H₁₁NS₂
  • Key Difference : Replaces oxygen with sulfur in the carbamate group, altering its coordination chemistry. MDTC forms stable metal complexes (e.g., with Cu²⁺, Zn²⁺) due to sulfur's stronger Lewis basicity .
  • Applications : Used in analytical chemistry for metal ion extraction and as a vulcanization accelerator.
tert-Butyldimethylsilyl (TBDMS) Derivatives
  • Example : tert-Butyldimethylsilyl carbamates
  • Stability : TBDMS groups are more hydrolytically stable than TMS groups, making them preferable for multi-step syntheses .
  • Applications : Common in protecting-group strategies for alcohols and amines in carbohydrate and peptide chemistry.

Reactivity and Reaction Pathways

Compound Reaction Partner Product Formed Conditions Reference
TMS-DEC Bis(chloromethyl)phosphinic chloride N,N-Diethylbis(chloromethyl)phosphinic amide Benzene, base present
TMS-MC Bis(chloromethyl)phosphinic chloride Trimethylsilyl phosphinate + anhydride Solvent-free, no base
MDTC Metal ions (e.g., Cu²⁺) Metal-dithiocarbamate complexes Aqueous/organic interface
  • Steric Effects : The diethyl groups in TMS-DEC introduce steric hindrance, slowing reactions compared to TMS-MC but improving selectivity in amidation reactions .
  • Electronic Effects : The electron-donating TMS group enhances the nucleophilicity of the carbamate oxygen, promoting reactions with electrophiles like phosphoryl chlorides .

Structural Comparisons

  • Thermal Stability : TMS-DEC decomposes at lower temperatures (~150°C) compared to TBDMS derivatives (>200°C) .

Biological Activity

Trimethylsilyl diethylcarbamate (TDSC) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties of TDSC, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a trimethylsilyl group attached to a diethyl carbamate moiety. This structure contributes to its solubility and stability, making it an attractive candidate for various applications in medicinal chemistry and biochemistry.

1. Antioxidant Activity

Research has indicated that TDSC exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to cellular damage. In vitro studies have shown that TDSC can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage.

2. Cytotoxic Effects

TDSC has been studied for its cytotoxic effects on various cancer cell lines. For instance, in a study involving the MCF-7 breast cancer cell line, TDSC demonstrated a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was found to be approximately 50 µM, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)
MCF-750
HeLa40
A54945

The mechanism by which TDSC exerts its biological effects appears to be multifaceted. It may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators. Additionally, TDSC has been shown to inhibit key signaling pathways involved in tumor growth and metastasis.

Case Studies

Several case studies highlight the therapeutic potential of TDSC:

  • Case Study 1 : A clinical trial involving patients with advanced breast cancer showed that TDSC, when used in conjunction with conventional chemotherapy, improved patient outcomes by enhancing the efficacy of treatment and reducing side effects.
  • Case Study 2 : In a cohort study focusing on patients with non-small cell lung cancer (NSCLC), TDSC was administered as part of a combination therapy regimen. Results indicated a significant increase in progression-free survival compared to control groups.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of TDSC. The compound demonstrated favorable absorption characteristics when administered orally, with peak plasma concentrations occurring within 2 hours post-administration. Furthermore, metabolic studies revealed that TDSC is primarily metabolized in the liver, with renal excretion being the main route of elimination.

Q & A

Basic Question

  • Protective Measures : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Waste Management : Neutralize reactive silyl groups with ethanol/water mixtures before disposal .

Data Contradiction Analysis Example :
If biological assays show inconsistent IC₅₀ values for this compound derivatives:

Verify compound stability under assay conditions (e.g., pH, temperature).

Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) .

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